molecular formula C10H11ClOS B13217254 3-[(4-Chlorophenyl)sulfanyl]butan-2-one

3-[(4-Chlorophenyl)sulfanyl]butan-2-one

Cat. No.: B13217254
M. Wt: 214.71 g/mol
InChI Key: JVJMDJNWLYBIDP-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C₁₀H₁₁ClOS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 4-chlorothiophenol with 3-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfanyl]butan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Chlorophenyl)sulfanyl]butan-2-one
  • 4-[(4-Chlorophenyl)sulfanyl]butan-2-one

Uniqueness

3-[(4-Chlorophenyl)sulfanyl]butan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3

InChI Key

JVJMDJNWLYBIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=CC=C(C=C1)Cl

Origin of Product

United States

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